Ferrocene, ethenyl-

描述

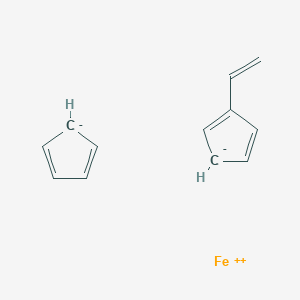

Ferrocene, ethenyl- is an organometallic compound with the formula (C₅H₅)Fe(C₅H₄CH=CH₂). It is a derivative of ferrocene, where a vinyl group is attached to one of the cyclopentadienyl ligands. This compound is known for its orange, air-stable oily solid form and its solubility in nonpolar organic solvents . Ferrocene, ethenyl- serves as a precursor to polyferrocenes and is often compared to styrene due to its structural similarities .

准备方法

Ferrocene, ethenyl- can be synthesized through the dehydration of α-hydroxylethylferrocene, which is obtained from acetylferrocene . Another method involves the radical copolymerization of styrene and vinylferrocene . Industrial production methods often utilize these synthetic routes to ensure high purity and yield.

化学反应分析

Ferrocene, ethenyl- undergoes various chemical reactions, including:

Diels-Alder Reaction: In its ferrocenium state, vinylferrocene becomes a powerful dienophile, making it reactive in Diels-Alder reactions.

Thiol Addition: The compound can also undergo thiol addition reactions upon conversion to its ferrocenium state.

Common reagents used in these reactions include chemical oxidants for the oxidation process and dienes for the Diels-Alder reaction. The major products formed from these reactions include cyclopentane derivatives and various functionalized ferrocene compounds .

科学研究应用

Medicinal Applications

1.1 Anticancer Properties

Ferrocene derivatives have shown significant promise in cancer therapy. Their stability in biological environments and ability to overcome resistance mechanisms associated with traditional chemotherapeutics make them attractive candidates for drug development. Studies have demonstrated that ferrocene compounds exhibit anticancer activity against various cell lines, including lymphocytic leukemia and solid tumors. For instance, compounds containing amine or amide groups have been particularly effective in vitro and in vivo against cancer cells .

1.2 Antimicrobial Activity

Ferrocene derivatives are also effective against bacterial and fungal infections, malaria, and HIV. Research indicates that certain ferrocene-based compounds can inhibit the growth of these pathogens, providing a basis for developing new antimicrobial agents .

1.3 Drug Delivery Systems

The oxidation of ferrocene to ferrocenium cation has been utilized in drug delivery systems. This property allows for controlled release mechanisms in therapeutic applications, particularly in cancer treatment, where targeted delivery can enhance efficacy while minimizing side effects .

Material Science Applications

2.1 Redox Dynamic Polymers

Ferrocene is employed in the synthesis of redox-active polymers, which can be used as conducting materials in electronic devices. These polymers exhibit unique properties such as conductivity and electrochemical activity due to the presence of ferrocene moieties .

2.2 Catalysis

Ferrocene derivatives serve as catalysts in various organic reactions due to their electron-donating properties. They have been utilized in asymmetric synthesis, where chiral ferrocenyl ligands enhance reaction selectivity and yield .

2.3 Sensing Applications

The electrochemical properties of ferrocene make it an excellent candidate for sensor development. Ferrocene-modified electrodes have been employed to detect environmental pollutants and biomolecules through voltammetric techniques, showcasing high sensitivity and selectivity .

Case Studies

作用机制

The mechanism of action of vinylferrocene primarily involves its redox properties. The compound can reversibly undergo one-electron chemical or electrochemical oxidation, transforming the electron-rich ferrocene to the electron-deficient ferrocenium species . This redox umpolung allows vinylferrocene to act as a switchable motif in various applications, including host-guest complexation and catalytic processes .

相似化合物的比较

Ferrocene, ethenyl- is often compared to other ferrocene derivatives, such as:

Ethynylferrocene: Similar to vinylferrocene but with an ethynyl group instead of a vinyl group.

Acetylferrocene: A precursor to vinylferrocene, with an acetyl group attached to the cyclopentadienyl ligand.

Polyvinylferrocene: A polymerized form of vinylferrocene used in various industrial applications.

Ferrocene, ethenyl-’s uniqueness lies in its ability to undergo reversible oxidation, making it highly versatile in redox-mediated reactions and applications .

生物活性

Ferrocene, ethenyl- is a derivative of ferrocene, an organometallic compound characterized by its unique structure, consisting of two cyclopentadienyl rings bound to a central iron atom. This compound has gained significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimalarial, and antimicrobial properties. This article explores the biological activity of ferrocene, ethenyl-, supported by case studies and research findings.

Ferrocene derivatives exhibit distinct redox properties, allowing them to participate in various biological reactions. The oxidation of ferrocene to its ferricenium cation plays a crucial role in its bioactivity. This oxidation can lead to the generation of reactive oxygen species (ROS), which are implicated in the mechanisms of action against cancer and infectious diseases. The ability of ferricenium ions to interact with biologically relevant molecules enhances their therapeutic potential.

Anticancer Activity

Ferrocene derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like ferroquine and other ferrocenyl-containing pharmacophores exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that ferrocifen , a derivative of ferrocene, demonstrates IC50 values as low as 0.089 mM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Ferrocene Derivatives

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Ferrocifen 11a | MDA-MB-231 | 0.64 |

| Ferrocifen 11b | MDA-MB-231 | 0.50 |

| Ferroquine | P. falciparum Dd2 | Significant activity reported |

| Ferrocenyl Amides | Various | Varies |

Antimalarial Activity

Ferrocene-based compounds have shown promising antimalarial activity. For example, the combination of ferroquine with artefenomel has progressed through clinical trials, demonstrating efficacy against Plasmodium falciparum strains . The mechanism involves the delivery of these compounds to the parasite's digestive vacuole, where they exert their effects.

Antimicrobial Activity

The antimicrobial properties of ferrocene derivatives have also been investigated. Studies show that ferrocenyl amides possess significant antibacterial activity compared to their organic analogues, particularly against Gram-positive bacteria . The ability to penetrate cell membranes and interact with cellular components contributes to their effectiveness.

Case Studies

- Ferroquine in Clinical Trials : Ferroquine has completed phase IIb clinical evaluation for malaria treatment, showcasing its potential as a novel therapeutic agent .

- Anticancer Effects of Ferrocenyl Triazoles : Recent studies on ferrocenyl-1,2,3-triazole conjugates revealed anticancer properties comparable to established drugs, highlighting the importance of structural modifications in enhancing bioactivity .

- Antioxidant Properties : Research on ferrocenyl amides indicates strong free radical scavenging activities and enzyme inhibition capabilities, suggesting potential applications in oxidative stress-related diseases .

属性

CAS 编号 |

1271-51-8 |

|---|---|

分子式 |

C12H22Fe |

分子量 |

222.15 g/mol |

IUPAC 名称 |

cyclopentane;ethenylcyclopentane;iron |

InChI |

InChI=1S/C7H12.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2,7H,1,3-6H2;1-5H2; |

InChI 键 |

VHFBWYOWUOEUBM-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

规范 SMILES |

C=CC1CCCC1.C1CCCC1.[Fe] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing vinylferrocene?

A1: Vinylferrocene can be synthesized via various methods, including:* Friedel-Crafts acylation of ferrocene, followed by reduction and elimination. [] * Wittig reaction of formylferrocene with a suitable phosphonium ylide.* Heck coupling reaction of vinyl halides or triflates with ferrocene.

Q2: Can vinylferrocene undergo polymerization? If so, what types of polymerization are possible?

A2: Yes, vinylferrocene readily undergoes polymerization. Both free radical polymerization [, , , , , ] and cationic polymerization [] have been successfully employed to produce polyvinylferrocene (PVFc).

Q3: What are the advantages of using living anionic polymerization to synthesize polyvinylferrocene?

A3: Living anionic polymerization of vinylferrocene allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. This technique also enables the preparation of block copolymers with precise architectures. [, ]

Q4: What challenges are associated with the anionic polymerization of vinylferrocene?

A4: One significant challenge is the propensity of propagating polyvinylferrocene anions to lose reactivity, entering a "sleeping" state. This can lead to incomplete monomer consumption and broader molecular weight distributions. []

Q5: How can the deactivation of polyvinylferrocene macro-anions during anionic polymerization be addressed?

A5: Reactivation of "sleeping" PVFc macro-anions can be achieved by treating them with 1,1-dimethylsilacyclobutane and 1,1-diphenylethylene. This method allows for the preparation of well-defined block copolymers with high coupling efficiencies. []

Q6: What makes vinylferrocene and its polymers electrochemically interesting?

A6: The ferrocene moiety in vinylferrocene undergoes a reversible one-electron redox reaction, making it and its polymers electrochemically active. [, , , , , , , ]

Q7: How does the electrochemical behavior of polyvinylferrocene change with its oxidation state?

A7: The diffusion coefficient for charge transport, redox capacitance, and exchange current density of PVF films are all dependent on the polymer's oxidation state. These parameters can be determined using impedance analysis. []

Q8: Can polyvinylferrocene be used as a component in electrochemical sensors?

A8: Yes, PVFc and its copolymers have shown promise as electrode materials for electrochemical sensors. For example, PVFc-based sensors have been developed for detecting hydrogen peroxide, glucose, and phenol derivatives. [, , , , ]

Q9: How does the incorporation of other monomers affect the electrochemical properties of polyvinylferrocene copolymers?

A9: The choice of comonomer and its concentration can significantly impact the electrochemical properties of PVFc copolymers. For instance, increasing the concentration of a comonomer like styrene, vinylanthracene, or methyl methacrylate generally leads to enhanced electrochemical stability in PVFc copolymers. []

Q10: How does the solvent environment influence the electrochemical behavior of polyvinylferrocene films?

A10: PVFc films exhibit a "solvent sensitivity" effect, meaning their electrochemical response is influenced by the solvent. Charge density within the film can vary depending on the solvent used. For example, significant differences are observed when cycling PVF films between propylene carbonate- and tetramethylene sulfone-based electrolytes. []

Q11: What is the molecular formula and weight of vinylferrocene?

A11: The molecular formula of vinylferrocene is C12H12Fe, and its molecular weight is 212.08 g/mol.

Q12: What spectroscopic techniques are commonly used to characterize vinylferrocene and its polymers?

A12: Several techniques are employed for characterization, including:* Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and insights into polymer composition. [, , , ]* Infrared (IR) spectroscopy: Identifies functional groups and can be used to compare polymers prepared by different methods. [, , ] * Ultraviolet-Visible (UV-Vis) spectroscopy: Useful for studying electronic transitions and can indicate the presence of unsaturation in polymers. [] * Mössbauer spectroscopy: Provides information about the oxidation state and spin state of iron in ferrocene-containing materials. [, ] * X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements in thin films. []

Q13: How does the morphology of polyvinylferrocene films influence their electrochemical properties?

A13: The morphology of PVF films, particularly their thickness and uniformity, can significantly affect their electrochemical behavior. Thinner films tend to exhibit non-limiting charge transport, while thicker films often display diffusion-controlled responses. [, , ]

Q14: How can the surface of materials be modified using vinylferrocene?

A14: Vinylferrocene can be used to modify surfaces through techniques like:* Self-assembly: Poly(vinylferrocene)-graft-poly(propylene sulfide) copolymers can form self-assembled monolayers on gold electrodes. []* Electrochemical deposition: Polyvinylferrocene films can be deposited onto electrode surfaces through electrochemical reduction of vinylferrocene. []* Photochemical grafting: Vinylferrocene can be grafted onto silicon surfaces using UV irradiation. [, ]

Q15: Does vinylferrocene have applications beyond electrochemistry?

A15: Yes, vinylferrocene has shown potential in other areas such as:* Catalysis: Ferrocenyl groups in polymers can act as catalysts or supports for catalytic species. [, ]* Redox-responsive materials: Vinylferrocene-containing polymers can be designed to respond to changes in redox potential, enabling applications in drug delivery and sensing. [, ]* Molecular electronics: The unique electronic properties of ferrocene make vinylferrocene a potential building block for molecular electronic devices. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。